molecular formula C16H17Cl2N3 B12241998 1-(2,3-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine

1-(2,3-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine

Cat. No.: B12241998
M. Wt: 322.2 g/mol
InChI Key: CQHMYUCTEXJVTR-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine typically involves the reaction of 2,3-dichlorobenzyl chloride with 4-pyridylmethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: Lacks the pyridinylmethyl group.

    4-[(Pyridin-4-yl)methyl]piperazine: Lacks the dichlorophenyl group.

    1-(2,4-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine: Similar structure with different chlorination pattern.

Uniqueness

1-(2,3-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine is unique due to the presence of both the dichlorophenyl and pyridinylmethyl groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

Molecular Formula

C16H17Cl2N3

Molecular Weight

322.2 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C16H17Cl2N3/c17-14-2-1-3-15(16(14)18)21-10-8-20(9-11-21)12-13-4-6-19-7-5-13/h1-7H,8-12H2

InChI Key

CQHMYUCTEXJVTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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